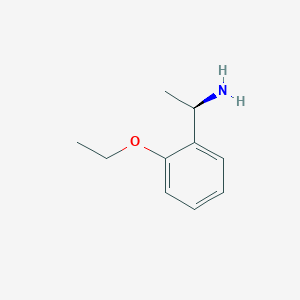

(1R)-1-(2-ethoxyphenyl)ethan-1-amine

Descripción

(1R)-1-(2-ethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Propiedades

IUPAC Name |

(1R)-1-(2-ethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUHGWYMCFSWBA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1[C@@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-ethoxyphenyl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2-ethoxybenzaldehyde.

Reductive Amination: The 2-ethoxybenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired (1R)-1-(2-ethoxyphenyl)ethan-1-amine.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(2-ethoxyphenyl)ethan-1-amine may involve large-scale reductive amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

(1R)-1-(2-ethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl ethanamines.

Aplicaciones Científicas De Investigación

(1R)-1-(2-ethoxyphenyl)ethan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1R)-1-(2-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-(2-methoxyphenyl)ethan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

(1R)-1-(2-fluorophenyl)ethan-1-amine: Contains a fluorine atom instead of an ethoxy group.

(1R)-1-(2-chlorophenyl)ethan-1-amine: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

(1R)-1-(2-ethoxyphenyl)ethan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.

Actividad Biológica

(1R)-1-(2-ethoxyphenyl)ethan-1-amine is a chiral organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound belongs to a class of amines that may interact with various biological systems, influencing physiological processes.

Chemical Structure and Properties

The molecular formula for (1R)-1-(2-ethoxyphenyl)ethan-1-amine is , featuring an ethoxy group attached to a phenyl ring, which contributes to its unique reactivity and biological properties. The stereochemistry of the compound is critical, as it can significantly affect its interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Amine, Ethoxy, Aromatic ring |

| Chirality | (1R) configuration |

Biological Activity

Research indicates that (1R)-1-(2-ethoxyphenyl)ethan-1-amine exhibits several potential biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, showing effectiveness against various pathogens. The mechanism of action could involve disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival.

Interaction with Receptors : The structure of (1R)-1-(2-ethoxyphenyl)ethan-1-amine suggests possible interactions with neurotransmitter receptors. Compounds with similar structures often modulate neurotransmitter systems, indicating that this compound might influence neurological processes.

Potential Therapeutic Applications : Given its structural features, (1R)-1-(2-ethoxyphenyl)ethan-1-amine could serve as a lead compound in drug development, particularly for conditions involving microbial infections or neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (1R)-1-(2-ethoxyphenyl)ethan-1-amine:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of structurally similar compounds against common pathogens. Results indicated that certain analogs exhibited significant antibacterial activity, suggesting a potential for (1R)-1-(2-ethoxyphenyl)ethan-1-amine in similar applications.

- Neurotransmitter Modulation : Research on compounds with similar amine functionalities has shown interactions with serotonin and dopamine receptors. These findings support the hypothesis that (1R)-1-(2-ethoxyphenyl)ethan-1-amine may also modulate these neurotransmitter systems, warranting further investigation into its effects on mood and cognition.

- Synthesis and Structure Activity Relationship (SAR) : Studies have focused on the synthesis of chiral amines and their SAR. The unique ethoxy substitution in (1R)-1-(2-ethoxyphenyl)ethan-1-amine may enhance its selectivity and potency at specific biological targets compared to other amines .

The proposed mechanism of action for (1R)-1-(2-ethoxyphenyl)ethan-1-amine involves:

- Enzyme Interaction : Potential modulation of enzyme activity, affecting metabolic pathways.

- Receptor Binding : Interaction with specific receptors in the central nervous system, influencing neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.